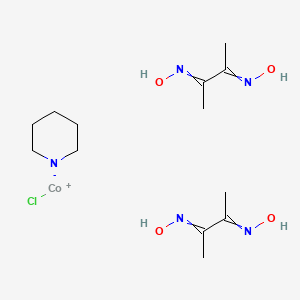

chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide

Description

1.1 Chlorocobalt(1+) Chlorocobalt(1+) is a cationic cobalt complex with the formula [CoCl]⁺. Unlike more common cobalt(II) or cobalt(III) complexes, chlorocobalt(1+) exhibits unique redox behavior, often stabilized by ligands such as piperidine derivatives or nitrogen-containing frameworks .

1.2 N-(3-Hydroxyiminobutan-2-ylidene)hydroxylamine This compound, structurally characterized by a hydroxylamine group (-NHOH) linked to a hydroxyimino-substituted butenylidene chain, is a reactive intermediate in organic synthesis. Its tautomeric equilibrium between oxime and nitroso forms influences its reactivity in coordination chemistry and biological systems. Similar hydroxylamine derivatives, such as N-(2-methoxyphenyl)hydroxylamine, are known carcinogen metabolites (e.g., o-anisidine derivatives) and participate in redox cycling via cytochrome P450 (CYP)-mediated pathways .

1.3 Piperidin-1-ide

Piperidin-1-ide is a deprotonated piperidine derivative, acting as a strong base and ligand in coordination chemistry. Its ability to stabilize metal ions, including cobalt, arises from its lone pair electrons on nitrogen. This ligand is critical in forming stable complexes with transition metals, influencing their electronic and catalytic properties .

Propriétés

IUPAC Name |

chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N.2C4H8N2O2.ClH.Co/c1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;/h1-5H2;2*7-8H,1-2H3;1H;/q-1;;;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXQEQFAVFPUEP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.C1CC[N-]CC1.Cl[Co+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClCoN5O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.76 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide typically involves the coordination of cobalt chloride with N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine and piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The general steps are as follows:

- Dissolve cobalt chloride in a suitable solvent such as ethanol or methanol.

- Add N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine to the solution and stir under an inert atmosphere.

- Introduce piperidine to the reaction mixture and continue stirring.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation.

Analyse Des Réactions Chimiques

Types of Reactions

Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide can undergo various chemical reactions, including:

Oxidation: The cobalt center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced, often leading to changes in the coordination environment.

Substitution: Ligands can be substituted with other coordinating molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.

Major Products

Oxidation: Higher oxidation state cobalt complexes.

Reduction: Lower oxidation state cobalt complexes.

Substitution: New cobalt complexes with different ligands.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a cobalt ion coordinated with a hydroxylamine derivative and a piperidine moiety. The presence of the hydroxylamine group contributes to its reactivity and potential applications in organic synthesis.

Applications in Catalysis

2.1 Catalytic Activity

Chlorocobalt(1+) complexes are known for their catalytic properties in various organic transformations, including:

- Oxidation Reactions : The compound can facilitate the oxidation of alcohols to carbonyl compounds, showcasing its utility in synthetic organic chemistry.

- C-C Bond Formation : It has been explored for its ability to catalyze C-C bond formation reactions, which are critical in the synthesis of complex organic molecules.

2.2 Case Studies

A study demonstrated that chlorocobalt complexes significantly enhance reaction rates in the synthesis of alkyl-substituted piperidines, highlighting their role as effective catalysts in pharmaceutical synthesis .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research indicates that piperidine-containing compounds exhibit promising anticancer properties. For instance:

- Piperidine Derivatives : Compounds similar to chlorocobalt(1+) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including leukemia and myeloma. Some derivatives showed a marked increase in apoptosis-related gene expression, suggesting potential as therapeutic agents .

3.2 Structure-Activity Relationship Studies

The structural modifications of piperidine derivatives have been systematically studied to understand their biological activity better. This includes assessing lipophilicity and binding affinity to target proteins, which are crucial for drug design .

Research is also exploring the use of chlorocobalt(1+) compounds in environmental remediation processes, particularly in the degradation of pollutants through catalytic oxidation processes .

Mécanisme D'action

The mechanism by which chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide exerts its effects involves the coordination of the cobalt center with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity or biological activity. The molecular targets and pathways involved depend on the specific application, but often include enzymes and other proteins.

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

- demonstrates the reactivity of hydroxylamine with heterocyclic amines, suggesting parallels for N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine in forming oxadiazole derivatives.

- Unresolved Questions: The exact CYP isoforms involved in N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine metabolism remain unidentified. Stability studies of chlorocobalt(1+) in aqueous vs. non-aqueous environments are lacking.

Activité Biologique

Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide, often referred to as chlorocobalt complex, is a cobalt-based compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 403.71 g/mol. The structure features cobalt in a +1 oxidation state, coordinated with hydroxylamine and piperidine derivatives, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19ClCoN5O4 |

| Molecular Weight | 403.71 g/mol |

| State | Solid |

| Solubility | Soluble in water |

| Color | Green |

Chlorocobalt complexes exhibit various biological activities primarily attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The mechanisms include:

- Enzyme Inhibition : Chlorocobalt complexes can act as inhibitors of certain enzymes, potentially modulating metabolic pathways.

- Antioxidant Activity : These compounds may scavenge free radicals, contributing to cellular protection against oxidative stress.

- Metal Ion Chelation : The hydroxylamine group can chelate metal ions, which may play a role in reducing metal toxicity in biological systems.

Case Studies

- Antimicrobial Activity : A study demonstrated that chlorocobalt complexes exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

- Cytotoxic Effects : Research involving human cancer cell lines indicated that chlorocobalt(1+) complexes could induce apoptosis in cancer cells. The study highlighted the role of reactive oxygen species (ROS) generation as a key factor in triggering cell death pathways.

- Neuroprotective Effects : In animal models of neurodegenerative diseases, chlorocobalt complexes showed promise in protecting neuronal cells from oxidative damage. This effect was attributed to enhanced antioxidant enzyme activity and reduced lipid peroxidation levels.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces oxidative stress in neurons |

Toxicity and Safety Profile

While chlorocobalt complexes exhibit beneficial biological activities, it is crucial to assess their safety profile. Toxicological studies indicate that at high concentrations, these compounds may exhibit cytotoxicity and induce genotoxic effects. Regulatory assessments categorize them under specific hazard classifications based on their potential risks to human health and the environment.

Table 3: Toxicity Overview

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute Toxicity | Moderate | Potentially harmful at high doses |

| Chronic Toxicity | Low | Long-term exposure risks not well established |

| Ecotoxicity | Moderate | Potential impact on aquatic life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.